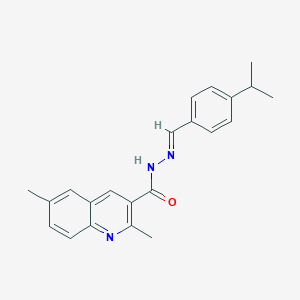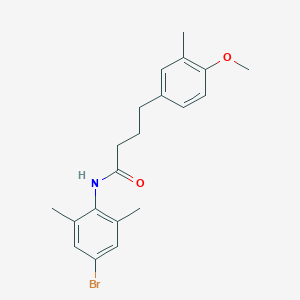
N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide, also known as IQG-607, is a novel compound that has been synthesized and studied for its potential uses in scientific research.
作用機序
The exact mechanism of action of N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to inhibit the activity of various enzymes involved in cell growth and division, leading to cell cycle arrest and apoptosis. In neuroscience, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to activate various signaling pathways involved in neuroprotection and cognitive function. In infectious diseases, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects in different systems. In cancer cells, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. In neuroscience, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to increase the levels of various neurotransmitters and enhance synaptic plasticity. In infectious diseases, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
実験室実験の利点と制限
N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide research, including the development of new derivatives with improved pharmacological properties, the investigation of its potential uses in other scientific research fields, and the optimization of its synthesis method. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide.
合成法
N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide is synthesized through a multi-step process that involves the reaction of 4-isopropylbenzaldehyde with 2,6-dimethylquinoline-3-carbohydrazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been studied for its potential uses in various scientific research fields such as cancer research, neuroscience, and infectious diseases. In cancer research, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to have neuroprotective effects and enhance cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases. In infectious diseases, N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
製品名 |
N'-(4-isopropylbenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide |
|---|---|
分子式 |
C22H23N3O |
分子量 |
345.4 g/mol |
IUPAC名 |
2,6-dimethyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O/c1-14(2)18-8-6-17(7-9-18)13-23-25-22(26)20-12-19-11-15(3)5-10-21(19)24-16(20)4/h5-14H,1-4H3,(H,25,26)/b23-13+ |
InChIキー |
PSOMRKQUKLNWLS-YDZHTSKRSA-N |
異性体SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
正規SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)
![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)


![(2-Bromo-6-methoxy-4-{2-[4-(4-methoxy-2-methylphenyl)butanoyl]carbohydrazonoyl}phenoxy)acetic acid](/img/structure/B306691.png)
![Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306692.png)
![(2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306693.png)
![Methyl4-({5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306695.png)
![ethyl (2E)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-[4-(prop-2-yn-1-yloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306698.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306699.png)
![5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306700.png)
![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306702.png)
![N-{5-[4-(4-morpholinyl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306703.png)